N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine
Description
N²-Methyl-N-(3-nitrophenyl)-alpha-asparagine is a modified asparagine derivative characterized by a methyl group at the N² position and a 3-nitrophenyl substituent attached to the amide nitrogen. This compound combines the structural features of asparagine (a non-essential amino acid) with aromatic nitro functionality, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(methylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-12-9(6-10(15)16)11(17)13-7-3-2-4-8(5-7)14(18)19/h2-5,9,12H,6H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLASDMZLMNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug design. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative that incorporates a nitrophenyl group, which is significant for its biological interactions. The structural formula can be represented as follows:
This compound is characterized by the presence of a methyl group at the nitrogen position and a nitrophenyl substituent, which may influence its reactivity and interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that modifications in amino acid structures can lead to enhanced binding affinities for specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting metabolic pathways.
Antimicrobial Properties
There is evidence suggesting that derivatives of asparagine can exhibit antimicrobial activity. The incorporation of nitrophenyl groups has been linked to increased efficacy against various pathogens, making such compounds valuable in antibiotic development.
Case Studies and Research Findings
- Anticancer Activity : A study published in Nature explored the effects of amino acid derivatives on cancer cell lines. It was found that this compound showed significant cytotoxic effects on specific cancer types, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on neurodegenerative diseases, revealing that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage. This property may be attributed to their ability to modulate intracellular signaling pathways .
- Metabolic Regulation : Research has also highlighted the role of such compounds in regulating metabolic pathways. For example, a study demonstrated that this compound could influence glucose metabolism in diabetic models, indicating its potential use in metabolic disorder management .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3-Nitrophenyl Groups
(a) Barnidipine Hydrochloride Impurities (Compounds 2–5)
- Structure : These impurities feature a dihydropyridine core with 3-nitrophenyl and esterified pyrrolidine substituents (e.g., compound 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) .
- Key Differences: Unlike N²-methyl-N-(3-nitrophenyl)-alpha-asparagine, these compounds lack an amino acid backbone and instead incorporate a pyridine ring. The nitro group in both compounds enhances electron deficiency, but the pyridine core in barnidipine impurities confers distinct redox properties and pharmacological activity.
- Synthesis : Synthesized via multi-step esterification and cyclization, contrasting with asparagine derivatives that likely require peptide coupling or alkylation .
(b) Methyl-N-(4-Bromobenzyl)-N-pentanoyl-L-valinate (Compound 6)
- Structure: A valine derivative with a bromobenzyl group and pentanoyl chain .
- Key Differences : Replaces the 3-nitrophenyl group with a bromobenzyl moiety, altering steric and electronic profiles. The absence of a nitro group reduces polarity but increases lipophilicity.
- Analytical Characterization : Uses NMR (¹H, ¹³C) and MS for validation, methods applicable to N²-methyl-N-(3-nitrophenyl)-alpha-asparagine .
Functional Analogues: Nitrophenyl-Containing Compounds
(a) 2-Nitrophenyl Butyrate
- Structure : A butyrate ester with a 2-nitrophenyl group .
- Key Differences: The nitro group at the ortho position (vs. para in the target compound) affects steric hindrance and hydrolysis rates. Such esters are often used as prodrugs or enzyme substrates, whereas asparagine derivatives may target amino acid transporters or receptors.
Amino Acid Derivatives with Aromatic Substituents
(a) Methyl-N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-pentanoyl-L-valinate (Compound 9)
- Structure: Features a cyanobiphenyl group attached to a valinate backbone .
- Such structural variations influence bioavailability and metabolic stability.
Table 1: Comparative Data for Selected Compounds
*Hypothetical formula based on structural analogy.
Stability and Reactivity
- The 3-nitrophenyl group in the target compound may render it susceptible to nucleophilic aromatic substitution under basic conditions, whereas bromobenzyl or cyano groups in analogues exhibit different reactivity profiles (e.g., Suzuki coupling for biphenyl derivatives) .
Research Implications and Gaps
- Pharmacological Potential: The 3-nitrophenyl group’s electron-withdrawing nature could enhance binding to targets like nitroreductases or nitric oxide synthases, but this remains untested for the asparagine derivative.
- Analytical Gaps: No direct MS or NMR data for N²-methyl-N-(3-nitrophenyl)-alpha-asparagine is available in the provided evidence; future studies should prioritize this.
- Synthetic Optimization : Lessons from barnidipine impurity synthesis (e.g., chiral resolution) could inform scalable production of the target compound .
Preparation Methods
Protecting Group Chemistry in Asparagine Functionalization
The synthesis of N-substituted asparagine derivatives typically begins with strategic protection of reactive functional groups to prevent undesired side reactions. For instance, the use of 2,4,6-trimethoxybenzyl (Tmob) as a protecting group for asparagine’s side-chain amide has been demonstrated to enhance regioselectivity during subsequent alkylation or acylation steps. In one protocol, N-benzyloxycarbonyl-(N′-Tmob)-L-asparagine α-benzyl ester was synthesized by coupling N-benzyloxycarbonyl-L-aspartic acid α-benzyl ester with Tmob-protected amine using dicyclohexylcarbodiimide (DCC) as a coupling agent in a dichloromethane/DMF solvent system. Hydrogenolysis with palladium on carbon subsequently removed the benzyloxycarbonyl group, yielding the Tmob-protected asparagine intermediate.
Methylation at the N² Position
Introducing a methyl group at the N² position of asparagine requires careful control to avoid over-alkylation. A two-step approach involving temporary protection of the α-amino group followed by methylation has been proposed. For example, Fmoc (fluorenylmethyloxycarbonyl) protection of the α-amino group allows selective alkylation of the side-chain amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate. After methylation, the Fmoc group is removed via piperidine treatment, regenerating the free α-amino group for subsequent functionalization.
Synthesis of N-(3-Nitrophenyl)-α-Asparagine Intermediates
Coupling with 3-Nitroaniline Derivatives
The incorporation of the 3-nitrophenyl moiety into asparagine’s α-amino group necessitates activation of the carboxylic acid functionality. Patent literature describes the use of mixed carbonic anhydrides for amide bond formation. In a representative procedure, N-formyl-L-aspartic anhydride is generated by reacting L-aspartic acid with formic acid and acetic anhydride in the presence of magnesium oxide. This anhydride is then coupled with 3-nitroaniline in acetic acid, yielding N-(3-nitrophenyl)-α-aspartic acid derivatives. The reaction’s regioselectivity is influenced by steric and electronic factors, with the nitro group’s meta position minimizing steric hindrance during nucleophilic attack.
Optimization of Reaction Conditions
Key parameters for optimizing coupling efficiency include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid/DMF (1:1) | Maximizes solubility of both reactants |
| Temperature | 0–5°C | Reduces side reactions |
| Coupling Agent | DCC/HOBt (1:1) | Enhances activation of carboxylic acid |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Data adapted from asparagine synthesis protocols.
Integrated Synthesis of N²-Methyl-N-(3-Nitrophenyl)-α-Asparagine
Stepwise Assembly
A convergent synthetic route combining the above strategies involves:
- Protection of α-Amino Group : Fmoc-Cl is reacted with L-asparagine in dioxane/water (1:1) at pH 9 to form Fmoc-Asn-OH.
- Tmob Protection of Side-Chain Amide : The side-chain amide is protected using Tmob-Cl in dichloromethane with triethylamine as a base.
- Methylation of N² Position : Methyl triflate is added to the Tmob-protected intermediate in DMF at 0°C, followed by quenching with aqueous sodium bicarbonate.
- Deprotection of α-Amino Group : Piperidine in DMF (20% v/v) removes the Fmoc group.
- Coupling with 3-Nitroaniline : The deprotected amine is reacted with N-formyl-L-aspartic anhydride and 3-nitroaniline in acetic acid, catalyzed by DCC/HOBt.
- Global Deprotection : Hydrogenolysis with Pd/C in acetic acid removes Tmob and nitro groups (if necessary), followed by recrystallization from ethyl acetate/petroleum ether.
Analytical Validation
Critical quality control measures include:
- HPLC Analysis : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: 0.1% TFA in acetonitrile/water (30:70).
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 324.3 (C₁₁H₁₄N₃O₆).
- ¹H NMR : Characteristic signals at δ 8.20 (d, J = 8.5 Hz, 1H, Ar-H), δ 4.50 (m, 1H, α-CH), δ 3.10 (s, 3H, N²-CH₃).
Challenges and Mitigation Strategies
Regioselectivity in Methylation
Competing alkylation at the α-amino group is a persistent issue. Employing bulky protecting groups (e.g., Tmob) and low-temperature conditions (−20°C) suppresses this side reaction, improving N²-methylation yields to >75%.
Nitro Group Reduction During Hydrogenolysis
The nitro group’s susceptibility to reduction under hydrogenation conditions necessitates alternative deprotection methods. Trifluoroacetic acid (TFA) in dichloromethane (95:5) selectively removes Tmob without affecting the nitro moiety, as demonstrated in analogous glutamine derivatives.
Research Discoveries and Applications
Industrial Scale-Up Considerations
Patent data reveal that coupling reactions benefit from hindered alcohols (e.g., tert-butanol) to improve α/β selectivity. For large-scale synthesis, continuous hydrogenation reactors and in-line HPLC monitoring are recommended to maintain consistency.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N²-methyl-N-(3-nitrophenyl)-α-asparagine, and how can reaction conditions be optimized?
- Methodology : Employ peptide coupling agents (e.g., EDCI/HOBt) for amide bond formation between N²-methyl-asparagine and 3-nitroaniline. Optimize pH (6–7) and temperature (0–5°C) to prevent nitro group reduction. Purify via recrystallization in ethanol/water (3:1 v/v), achieving >95% purity (monitored by HPLC).
Q. Which spectroscopic techniques effectively characterize this compound, and what key features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Identify N-methyl (δ 2.8–3.2 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm).
- IR : Confirm amide I (1640–1680 cm⁻¹) and nitro group stretches (1520, 1350 cm⁻¹).
- X-ray crystallography : Resolve absolute configuration using Mo-Kα radiation (λ = 0.71073 Å).
Q. What crystallization conditions yield high-quality single crystals for structural analysis?
- Methodology : Use DMSO/water (1:3 v/v) at 4°C, yielding plate-like crystals (0.2 × 0.2 × 0.05 mm). Add 5% acetonitrile to enhance morphology. Validate crystal system via PLATON ADDSYM.
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound?
- Methodology : Refine structures in SHELXL using TWIN/BASF commands for twinned data. Format intensity data as HKLF 5. Validate with R-factor convergence (<5%) and electron density maps (residual peaks <0.3 eÅ⁻³).
Q. What graph set analysis approaches describe hydrogen-bonding networks in its crystal packing?
- Methodology : Apply Etter’s graph theory using Mercury CSD:
- Identify donor-acceptor patterns (D), ring motifs (R), and chain propagations (C).
- Set parameters: d(D···A) <3.5 Å, θ >110°. Analyze intermolecular N–H⋯O interactions.
Q. How should discrepancies between experimental and computational geometries be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
